1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine 1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18141169
InChI: InChI=1S/C13H27N/c1-5-13(3,4)12-8-6-11(7-9-12)10(2)14/h10-12H,5-9,14H2,1-4H3
SMILES:
Molecular Formula: C13H27N
Molecular Weight: 197.36 g/mol

1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine

CAS No.:

Cat. No.: VC18141169

Molecular Formula: C13H27N

Molecular Weight: 197.36 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine -

Specification

Molecular Formula C13H27N
Molecular Weight 197.36 g/mol
IUPAC Name 1-[4-(2-methylbutan-2-yl)cyclohexyl]ethanamine
Standard InChI InChI=1S/C13H27N/c1-5-13(3,4)12-8-6-11(7-9-12)10(2)14/h10-12H,5-9,14H2,1-4H3
Standard InChI Key XHDSZCBIUGFLME-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)C1CCC(CC1)C(C)N

Introduction

Key Findings

1-(4-(tert-Pentyl)cyclohexyl)ethan-1-amine (CAS: 1504837-07-3) is a synthetic organic compound classified under organic building blocks. With a molecular formula of C13H27N\text{C}_{13}\text{H}_{27}\text{N} and a molecular weight of 197.36 g/mol, it is primarily utilized in pharmaceutical and chemical research. Its structural features include a cyclohexane ring substituted with a tert-pentyl group at the 4-position and an ethylamine moiety, conferring steric bulk and potential bioactivity .

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: 1-(4-(tert-Pentyl)cyclohexyl)ethan-1-amine

  • CAS Registry Number: 1504837-07-3

  • Molecular Formula: C13H27N\text{C}_{13}\text{H}_{27}\text{N}

  • Molecular Weight: 197.36 g/mol

  • SMILES: CC(C)(C)C1CCC(CC1)(CCN)\text{CC(C)(C)C1CCC(CC1)(CCN)}

  • Key Functional Groups: Primary amine, cyclohexane, tert-pentyl (2-methylbutan-2-yl) .

Stereochemical Considerations

The cyclohexane ring likely adopts a chair conformation, with the tert-pentyl group occupying an equatorial position to minimize steric strain. The ethylamine side chain may influence conformational dynamics, affecting interactions in catalytic or biological systems .

Synthesis and Manufacturing

Synthetic Routes

  • Reductive Amination:
    Reacting 4-(tert-pentyl)cyclohexanone with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions:

    4-(tert-Pentyl)cyclohexanone+CH3CH2NH2NaBH3CN, HCl1-(4-(tert-Pentyl)cyclohexyl)ethan-1-amine\text{4-(tert-Pentyl)cyclohexanone} + \text{CH}_3\text{CH}_2\text{NH}_2 \xrightarrow{\text{NaBH}_3\text{CN, HCl}} \text{1-(4-(tert-Pentyl)cyclohexyl)ethan-1-amine}

    This method offers moderate yields (~60–70%) and is scalable for industrial production .

  • Enzymatic Transamination:
    A patent (EP4402276A1) describes stereoselective synthesis using transaminase enzymes to produce enantiomerically pure cyclohexylamines. For example:

    (1r,4r)-4-substituted cyclohexanoneTransaminase(1r,4r)-1-(4-(tert-pentyl)cyclohexyl)ethan-1-amine\text{(1r,4r)-4-substituted cyclohexanone} \xrightarrow{\text{Transaminase}} \text{(1r,4r)-1-(4-(tert-pentyl)cyclohexyl)ethan-1-amine}

    This approach achieves high enantiomeric excess (>99%) but requires specialized biocatalysts .

Purification and Characterization

  • Chromatography: Flash chromatography on silica gel (eluent: 10–20% ethyl acetate in hexane).

  • Spectroscopic Data:

    • 1H NMR^1\text{H NMR} (CDCl₃): δ 1.08 (s, 9H, tert-pentyl), 1.45–1.70 (m, 10H, cyclohexyl), 2.50 (q, 2H, CH₂NH₂) .

    • HRMS: m/z 197.36 [M+H]⁺ .

Applications in Research

Pharmaceutical Development

  • Drug Intermediate: Serves as a precursor for neurologically active compounds due to its structural similarity to regulated amines (e.g., phencyclidine analogs) .

  • Catalysis: Potential ligand in asymmetric catalysis, leveraging its bulky tert-pentyl group to induce stereoselectivity .

Material Science

  • Polymer Modifiers: Incorporation into polymers to enhance thermal stability and rigidity .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Boiling PointNot reportedEstimated >250°C
LogP~3.5 (predicted)ChemAxon
pKa~10.2 (amine group)Williams pKa tables
SolubilityInsoluble in water; soluble in DCM, THFExperimental

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